4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25Cl2N3O2/c1-19(2,3)12-11-22-17(25)15(12)18(26)24-9-7-23(8-10-24)14-6-4-5-13(20)16(14)21/h4-6,12,15H,7-11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEQVQTYNAPNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Derivative: The starting material, 2,3-dichloroaniline, undergoes a nucleophilic substitution reaction with piperazine to form 4-(2,3-dichlorophenyl)piperazine.
Acylation Reaction: The piperazine derivative is then acylated with 4-tert-butyl-2-oxo-1-pyrrolidinecarboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Amide Bond Formation and Hydrolysis
The carbonyl group linking the pyrrolidin-2-one and piperazine moieties participates in nucleophilic acyl substitution reactions. Key findings include:
For example, analogs of this compound were synthesized via carbodiimide-mediated coupling between 4-(2,3-dichlorophenyl)piperazine and activated pyrrolidinone carboxylates . Hydrolysis under basic conditions (NaOH/EtOH) yields the corresponding carboxylic acid .
Reductive Amination and Alkylation
The piperazine nitrogen undergoes alkylation or reductive amination to introduce substituents:
Notably, replacing the dimethylurea group with a tert-butyl carbamate reduced G protein pathway potency by 35-fold .
Halogen-Specific Reactivity
The 2,3-dichlorophenyl group influences electronic properties and participates in halogen bonding:
Chlorine-to-fluorine substitution in related compounds increased D3R selectivity >1000-fold .
Ring-Opening and Cyclization
The pyrrolidin-2-one ring exhibits strain-dependent reactivity:
Catalytic Functionalization
Transition-metal catalysis enables regioselective modifications:
| Catalyst System | Reaction | Yield | Selectivity | Source |
|---|---|---|---|---|
| Cu(OTf)₂/[bmim]PF₆ | Pyrazoline cyclocondensation | 82% | 1,3,5-Triarylpyrazoles | |
| Pd/C, H₂ (1 atm) | Hydrogenolysis of tert-butyl | 95% | Deprotected piperazines |
Stability Under Physiological Conditions
Critical degradation pathways in aqueous environments:
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization, particularly for CNS-targeted therapies. Strategic modifications at the piperazine nitrogen, dichlorophenyl group, or pyrrolidinone ring enable fine-tuning of pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
Pharmacological Properties
The compound exhibits notable pharmacological properties primarily through its interaction with specific receptors in the central nervous system. It has been identified as a potential antagonist for the CCR2b receptor, which plays a crucial role in inflammatory responses. The antagonism of this receptor suggests that the compound could be utilized in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .
Therapeutic Applications
- Anti-inflammatory Agents
-
Neurological Disorders
- Given its structural similarity to other piperazine derivatives known for their neuroactive properties, this compound may also have applications in treating neurological disorders. Studies suggest that piperazine derivatives can influence dopamine and opioid receptors, potentially offering therapeutic benefits for conditions like depression and anxiety .
- Pain Management
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one:
- Study on Anti-inflammatory Effects : A study highlighted the anti-inflammatory properties of similar compounds, suggesting that modifications to piperazine structures can enhance their therapeutic profiles against inflammatory diseases .
- Neuropharmacological Investigation : Research into piperazine derivatives indicated that those with substitutions at specific positions (like the 2,3-dichlorophenyl group) showed increased affinity for dopamine receptors, which could translate into improved outcomes in treating psychiatric disorders .
Table 1: Comparison of Pharmacological Activities
Table 2: Potential Therapeutic Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Inflammatory Diseases | CCR2b Antagonism | Reduced inflammation and pain |
| Neurological Disorders | Dopamine receptor modulation | Improved mood and reduced anxiety |
| Pain Management | Opioid receptor interaction | Effective analgesia with lower dependency risks |
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical analogs and their distinguishing features:
Receptor Affinity and Selectivity
- The target compound ’s 2,3-dichlorophenyl group is critical for high-affinity binding to dopamine D2/D3 receptors, as seen in related antipsychotics like aripiprazole derivatives .
- Analogs with fluorophenyl or nitrophenyl substitutions () exhibit reduced binding to dopamine receptors but may shift selectivity toward serotonin receptors (e.g., 5-HT1A) due to altered electronic profiles .
Metabolic Stability
Structure-Activity Relationship (SAR) Insights
- Piperazine-Carbonyl Linkage : Essential for maintaining conformational flexibility. Removal or replacement with rigid linkers (e.g., ’s butanamide derivatives) reduces receptor affinity .
- Halogenation : 2,3-Dichlorophenyl > 2,4-dichlorophenyl () > fluorophenyl in dopamine receptor binding. Ortho-chloro substituents enhance steric complementarity with receptor pockets .
- Pyrrolidin-2-one Core : Critical for scaffold stability. Modifications to the lactam ring (e.g., pyrazine in ) alter pharmacokinetic profiles but may introduce off-target effects .
Biological Activity
4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a pyrrolidine ring substituted with a tert-butyl group and a piperazine carbonyl moiety. This structural configuration is crucial for its biological interactions.
Research indicates that this compound acts primarily through the antagonism of specific receptors, particularly the CCR2b receptor. This receptor plays a critical role in inflammatory responses, suggesting that the compound may have anti-inflammatory properties. The interaction with the CCR2b receptor is supported by findings that demonstrate the compound's ability to inhibit receptor activity, potentially leading to reduced inflammation in various models .
Pharmacological Effects
The biological activity of 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one has been evaluated in several studies:
- Anti-inflammatory Activity : In vitro studies showed that the compound significantly reduces cytokine production in activated macrophages, indicating its potential as an anti-inflammatory agent .
- Antibacterial Activity : Preliminary assessments have demonstrated that derivatives of this compound exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, showcasing promising antibacterial efficacy compared to standard antibiotics like ciprofloxacin .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study on Inflammation : A study involving animal models of chronic inflammation found that administration of the compound led to a significant decrease in inflammatory markers and improved clinical scores compared to control groups .
- Case Study on Antibacterial Efficacy : In a controlled trial assessing the efficacy of various piperazine derivatives, 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one was identified as one of the most potent compounds against resistant bacterial strains, warranting further development as an antibiotic .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Notable findings include:
- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the piperazine moiety can significantly affect binding affinity and biological activity against targeted receptors .
- Pharmacokinetics : Investigations into the pharmacokinetic profile reveal favorable absorption and distribution characteristics, making it a viable candidate for further clinical development .
Q & A
Basic: What are the critical reaction parameters for optimizing the synthesis of 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one?
Answer:
Key parameters include:
- Temperature control : Reactions often require ice-cooling (0–20°C) to prevent side reactions, as seen in similar piperazine-carboxylate syntheses .
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or triethylamine to enhance nucleophilic acyl substitution during piperazine ring functionalization .
- Purification methods : Silica gel column chromatography (e.g., hexanes/EtOAC with 0.25% Et3N) improves yield and purity, as demonstrated in tert-butyl piperazine derivatives .
Basic: Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Answer:
- 1H/13C-NMR : Essential for verifying piperazine ring substitution patterns and tert-butyl group integration. For example, tert-butyl protons resonate at ~1.4 ppm, while aromatic protons from dichlorophenyl appear as multiplet signals .
- IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and piperazine N-H bonds at ~3300 cm⁻¹ .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and detects fragmentation patterns unique to the dichlorophenyl moiety .
Advanced: How can researchers resolve discrepancies in spectroscopic data suggesting stereoisomerism or conformational flexibility?
Answer:
- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to isolate and characterize stereoisomers .
- X-ray crystallography : Definitive structural assignment via crystal lattice analysis, as applied to tert-butyl piperazine analogs .
- Dynamic NMR studies : Monitor temperature-dependent coalescence of signals to assess rotational barriers in the piperazine ring .
Advanced: What strategies mitigate toxicity risks during large-scale synthesis or biological testing?
Answer:
- Safety protocols : Use fume hoods, respiratory protection, and eye/face shields to handle volatile intermediates (e.g., chloroacetyl derivatives) .
- Toxicity screening : Prioritize Ames tests or mitochondrial toxicity assays for early-stage risk assessment, as recommended for piperazine-containing compounds .
- Waste management : Neutralize acidic byproducts (e.g., TFA from Boc deprotection) before disposal .
Advanced: How can computational methods predict the compound’s receptor-binding affinity and selectivity?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with dopamine D2 or serotonin receptors, leveraging structural homology with tert-butyl piperazine derivatives .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors from the carbonyl group) for target engagement .
- MD simulations : Assess binding stability over 100+ ns trajectories to evaluate conformational adaptability in receptor pockets .
Advanced: What experimental approaches validate the compound’s metabolic stability in preclinical studies?
Answer:
- Microsomal assays : Incubate with liver microsomes (human/rodent) to measure CYP450-mediated degradation rates .
- LC-MS/MS quantification : Track parent compound and metabolites (e.g., hydroxylated or dealkylated products) .
- Plasma stability tests : Monitor hydrolysis of the tert-butyl ester under physiological pH (7.4) .
Basic: How to troubleshoot low yields in the final coupling step of the pyrrolidin-2-one and piperazine moieties?
Answer:
- Activation of carbonyl groups : Use coupling agents like HATU or EDCI to enhance reactivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Stoichiometric adjustments : Increase equivalents of the piperazine nucleophile to drive the reaction to completion .
Advanced: How does the electron-withdrawing effect of the dichlorophenyl group influence the compound’s reactivity?
Answer:
- Electronic effects : The 2,3-dichloro substitution reduces electron density on the phenyl ring, enhancing electrophilicity of the adjacent carbonyl group for nucleophilic attack .
- Steric hindrance : The tert-butyl group may restrict rotation around the piperazine-pyrrolidinone bond, as observed in X-ray structures of similar compounds .
- Impact on pKa : Chlorine atoms lower the pKa of the piperazine N-H, favoring salt formation under acidic conditions .
Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?
Answer:
- Recrystallization : Use EtOAc/hexanes to isolate high-purity crystals, as demonstrated for tert-butyl piperazine carboxylates .
- Flash chromatography : Gradient elution (e.g., 10–50% EtOAc in hexanes) resolves closely related byproducts .
- Acid-base extraction : Remove unreacted amines by washing with dilute HCl .
Advanced: How to design SAR studies to explore the role of the dichlorophenyl group in biological activity?
Answer:
- Analog synthesis : Replace chlorine with F, Br, or methyl groups to assess electronic/steric contributions .
- Bioactivity profiling : Test analogs in receptor-binding assays (e.g., radioligand displacement for dopamine receptors) .
- QSAR modeling : Correlate substituent Hammett constants (σ) with IC50 values to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
